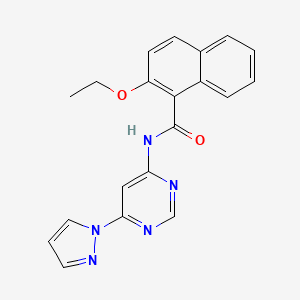

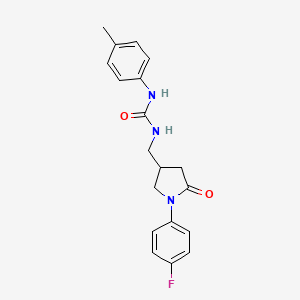

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-éthoxy-1-naphtalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

The synthesis of pyrazole-bearing compounds involves the use of hydrazine-coupled pyrazoles . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole-bearing compounds include the coupling of hydrazines with pyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-bearing compounds were analyzed using elemental microanalysis, FTIR, and 1H NMR techniques .

Mécanisme D'action

Target of Action

The primary targets of the compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide are currently unknown. The compound contains a pyrazole and pyrimidine moiety, which are known to be involved in a broad range of biological activities . .

Mode of Action

Compounds containing pyrazole and pyrimidine moieties are known to interact with various enzymes and receptors, leading to changes in cellular processes . .

Biochemical Pathways

Pyrazole and pyrimidine derivatives have been reported to influence a variety of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific pathways affected by this compound would depend on its exact targets and mode of action.

Result of Action

Given the broad range of activities associated with pyrazole and pyrimidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide is its specificity for Nek2, which makes it a useful tool for studying the role of Nek2 in cancer cells. However, one limitation of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Orientations Futures

There are several future directions for the development of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide as a cancer therapy. One direction is to further optimize the compound to improve its potency and selectivity for Nek2. Another direction is to test the compound in clinical trials to determine its efficacy and safety in humans. In addition, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide could be tested in combination with other cancer therapies to determine if it has synergistic effects. Finally, the role of Nek2 in other diseases, such as neurodegenerative diseases, could be studied using N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide as a tool.

Méthodes De Synthèse

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-amino-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to form the intermediate 6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide. This intermediate is then reacted with 2-amino-5-chloropyridine to form the final product, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide.

Applications De Recherche Scientifique

Matériaux à Transition de Spin

Les complexes à transition de spin (SCO) sont des matériaux fascinants qui peuvent passer d'un état de spin élevé à un état de spin faible sous l'effet de stimuli externes tels que la température ou la pression. Le composé que vous avez mentionné, avec ses parties pyrazole et naphtalamide, pourrait servir de ligand dans des complexes de fer(II). Ces complexes présentent un comportement de transition de spin, ce qui les rend précieux pour des applications dans les commutateurs moléculaires, les capteurs et les dispositifs de mémoire .

Chimie de Coordination et Ingénierie Cristalline

La synthèse de ce composé implique la chimie de coordination, où les ligands interagissent avec les ions métalliques pour former des sels complexes. Les chercheurs peuvent explorer la cristallographie pour comprendre les caractéristiques structurales de ces complexes. L'investigation de leurs structures cristallines et de leurs interactions de solvatation fournit des informations sur leur stabilité, leurs arrangements d'empilement et leurs applications potentielles .

Études Biologiques

Étant donné la présence de groupes pyrazole et naphtalamide, ce composé pourrait avoir une pertinence biologique. Les chercheurs pourraient étudier ses interactions avec les biomolécules, telles que les protéines ou les acides nucléiques. De plus, l'exploration de sa cytotoxicité, de son activité antimicrobienne ou de ses propriétés d'inhibition enzymatique pourrait être intéressante .

Propriétés Photophysiques

La partie naphtalamide suggère des propriétés photophysiques potentielles. Les chercheurs pourraient étudier ses spectres d'absorption et d'émission, son rendement quantique de fluorescence et sa dynamique d'état excité. Ces informations sont cruciales pour la conception de matériaux luminescents, y compris les colorants, les capteurs et les agents d'imagerie .

Science des Matériaux et Nanotechnologie

La fonctionnalisation du noyau naphtalamide pourrait conduire à de nouveaux matériaux avec des propriétés adaptées. Par exemple, l'incorporation de ce composé dans des matrices polymères ou des nanoparticules pourrait donner des matériaux avec une résistance mécanique, des propriétés optiques ou des capacités de délivrance de médicaments améliorées .

Chimie Computationnelle et Modélisation Moléculaire

Les chercheurs peuvent utiliser des méthodes de calcul pour prédire la structure électronique, l'énergétique et la réactivité de ce composé. Les calculs de la théorie de la fonctionnelle de la densité (DFT) pourraient fournir des informations sur sa stabilité, sa distribution de charge et ses sites de liaison potentiels pour les ions métalliques ou d'autres molécules .

Analyse Biochimique

Biochemical Properties

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .

Cellular Effects

The effects of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide can modulate the expression of genes involved in apoptosis, thereby affecting cell survival and death .

Molecular Mechanism

The molecular mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cellular signaling and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide is effective without causing harm .

Metabolic Pathways

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The involvement of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide in metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the distribution of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide to various tissues, influencing its localization and accumulation .

Propriétés

IUPAC Name |

2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSHJXAFCKPMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2426245.png)

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2426248.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2426250.png)

![1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426251.png)

![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)

![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)

![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)